molecular formula C12H12N2O2 B3175678 6,6'-Dimethoxy-[3,3']bipyridinyl CAS No. 95881-82-6

6,6'-Dimethoxy-[3,3']bipyridinyl

Cat. No. B3175678
CAS RN: 95881-82-6
M. Wt: 216.24 g/mol
InChI Key: KAXHWXGWCLMXDM-UHFFFAOYSA-N
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Description

6,6’-Dimethoxy-[3,3’]bipyridinyl is a type of bipyridine . Bipyridines are a family of organic compounds consisting of two pyridyl rings . They are commonly used as ligands to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) .


Synthesis Analysis

The synthesis of bipyridines, including 6,6’-Dimethoxy-[3,3’]bipyridinyl, has been reported in various studies . For instance, the synthesis of 6,6′-dimethyl-2,2′-bipyridyl (dmbp) from 6-bromopicoline has been reported .


Molecular Structure Analysis

The molecular structure of 6,6’-Dimethoxy-[3,3’]bipyridinyl has been investigated in several studies . For example, the crystal structures of the self-assemblies of 1H,1′H-[3,3′]bipyridinyl-6,6′-dione 1 and its coordination structure with Co (II) have been elucidated by single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,6’-Dimethoxy-[3,3’]bipyridinyl include a molecular weight of 216.24 g/mol . It is a colorless solid that is soluble in organic solvents and slightly soluble in water .

Safety and Hazards

The safety data sheet for 4-4′-Dimethoxy-2-2′-bipyridine, a similar compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Future research on 6,6’-Dimethoxy-[3,3’]bipyridinyl could focus on its potential applications in coordination chemistry, electron and energy transfer, supramolecular chemistry, materials chemistry, and catalysis . Additionally, more studies are needed to understand its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

2-methoxy-5-(6-methoxypyridin-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-11-5-3-9(7-13-11)10-4-6-12(16-2)14-8-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXHWXGWCLMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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